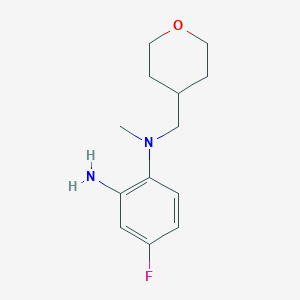

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

CAS No.: 1219979-26-6

Cat. No.: VC2919701

Molecular Formula: C13H19FN2O

Molecular Weight: 238.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219979-26-6 |

|---|---|

| Molecular Formula | C13H19FN2O |

| Molecular Weight | 238.3 g/mol |

| IUPAC Name | 4-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3 |

| Standard InChI Key | OBCPYLBHLDHJJL-UHFFFAOYSA-N |

| SMILES | CN(CC1CCOCC1)C2=C(C=C(C=C2)F)N |

| Canonical SMILES | CN(CC1CCOCC1)C2=C(C=C(C=C2)F)N |

Introduction

Chemical Identity and Basic Properties

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine is an organic compound belonging to the class of aromatic amines. It features a complex molecular structure that includes a tetrahydro-2H-pyran moiety and a fluorine atom attached to the benzene ring. This section details the fundamental chemical identifiers and physical properties of the compound.

The compound is officially identified by its CAS (Chemical Abstracts Service) number 1219979-26-6, which serves as its unique identifier in chemical databases. Its molecular structure is represented by the formula C13H19FN2O, indicating it contains 13 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 fluorine atom.

The compound has a molecular weight of 238.3 g/mol, placing it in the low to medium molecular weight range for organic compounds. This property is significant for determining its potential behavior in biological systems, particularly regarding membrane permeability and bioavailability.

The detailed identification parameters of the compound are summarized in Table 1 below:

| Parameter | Value |

|---|---|

| CAS Number | 1219979-26-6 |

| Molecular Formula | C13H19FN2O |

| Molecular Weight | 238.3 g/mol |

| IUPAC Name | 4-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3 |

| Standard InChIKey | OBCPYLBHLDHJJL-UHFFFAOYSA-N |

| SMILES | CN(CC1CCOCC1)C2=C(C=C(C=C2)F)N |

The IUPAC name provides the systematic nomenclature, while the InChI and SMILES notations offer standardized digital representations of the chemical structure that can be interpreted by chemical database systems and software.

Structural Characteristics

Molecular Structure

The structural framework of 4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine consists of several key components that define its chemical identity and potential reactivity. At its core, this compound features a benzene ring substituted at positions 1 and 2 with amino groups, creating a 1,2-benzenediamine (or ortho-phenylenediamine) backbone. The position 4 of this benzene ring (para to one of the amino groups) bears a fluorine atom, which significantly influences the electronic properties of the aromatic system.

One of the amino groups (designated as N~1~) is further substituted with two groups: a methyl group and a tetrahydro-2H-pyran-4-ylmethyl group. The tetrahydropyran moiety introduces a heterocyclic element to the structure, consisting of a six-membered ring with five carbon atoms and one oxygen atom in a chair conformation. This tetrahydropyran ring is connected to the nitrogen via a methylene bridge extending from its 4-position.

The second amino group (at position 2 of the benzene ring) remains unsubstituted, providing a primary amine functionality that can participate in various chemical reactions.

Structural Comparison with Related Compounds

While 4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine has its distinct structural features, it shares similarities with other substituted benzenediamine compounds. A related compound is N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine, which has a similar N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl) substitution pattern but differs in two important aspects: it lacks the fluorine substituent, and the amino groups are in a para arrangement (1,4-benzenediamine) rather than ortho (1,2-benzenediamine) .

The structural differences between these compounds would likely result in distinct chemical and biological properties. The ortho arrangement of amino groups in our target compound creates a different electronic distribution across the benzene ring compared to the para arrangement in the related compound. Additionally, the presence of fluorine in our target compound introduces unique electronic effects, potentially influencing hydrogen bonding capabilities and metabolic stability.

Analytical Characterization

Proper characterization of 4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine is essential for confirming its identity, assessing purity, and supporting structure-activity relationship studies. While specific analytical data for this compound is limited in the search results, standard analytical techniques applicable to similar compounds would include:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation, with 1H, 13C, and 19F NMR providing complementary information about the hydrogen, carbon, and fluorine environments within the molecule. Expected features would include:

-

1H NMR signals for the aromatic protons, methyl group, tetrahydropyran ring protons, and amine protons

-

13C NMR signals for the aromatic carbons (including the carbon bearing the fluorine, which would show characteristic splitting), the methyl carbon, and the tetrahydropyran carbons

-

19F NMR signal for the fluorine atom, which would provide information about its electronic environment

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H stretching of the primary amine, C-F stretching, and C-O-C stretching of the tetrahydropyran ring.

Mass spectrometry would provide molecular weight confirmation and fragmentation pattern analysis, supporting structural identification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be useful for assessing the purity of synthesized samples and for developing analytical methods to detect and quantify the compound in various matrices. These techniques could be coupled with mass spectrometry (LC-MS or GC-MS) for enhanced sensitivity and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume